molecular formula C4H6ClNO B14254957 Formamide, N-(2-chloro-2-propenyl)- CAS No. 188988-52-5

Formamide, N-(2-chloro-2-propenyl)-

Cat. No.: B14254957
CAS No.: 188988-52-5
M. Wt: 119.55 g/mol
InChI Key: BPIIVQAGKXQVLX-UHFFFAOYSA-N
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Description

Formamide, N-(2-chloro-2-propenyl)-, is a substituted formamide derivative characterized by a 2-chloro-2-propenyl (chloroallyl) group attached to the nitrogen atom of the formamide moiety. This compound combines the reactivity of the formamide group with the electrophilic properties of the chloroalkene substituent, making it a candidate for applications in agrochemicals, pharmaceuticals, and organic synthesis.

Properties

CAS No.

188988-52-5

Molecular Formula

C4H6ClNO

Molecular Weight

119.55 g/mol

IUPAC Name

N-(2-chloroprop-2-enyl)formamide

InChI

InChI=1S/C4H6ClNO/c1-4(5)2-6-3-7/h3H,1-2H2,(H,6,7)

InChI Key

BPIIVQAGKXQVLX-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting 2-chloro-2-propenyl chloride with formamide under basic conditions. This method, adapted from CN102942500A, employs a molar ratio of 1:1–100 (halide to formamide) in solvent-free or toluene environments. Catalysts such as copper powder or potassium iodide enhance nucleophilic displacement, while bases like sodium carbonate neutralize HCl byproducts.

Example Protocol

  • Reactants : 2-Chloro-2-propenyl chloride (0.025 mol), formamide (2.5 mol), potassium iodide (0.0025 mol), potassium bicarbonate (0.025 mol).
  • Conditions : Reflux at 120°C for 6 hours in toluene.
  • Workup : Extraction with chloroform, drying with Na₂SO₄, and vacuum distillation.
  • Yield : 93.4% (analogous to 1-bromobutane derivatization).

Solvent-Free Optimization

Eliminating solvents reduces purification steps and improves atom economy. A 91.2% yield was achieved for N-p-toluamide by heating p-methylbromobenzene with formamide at 120°C for 10 hours. For the propenyl variant, similar conditions (110–130°C, 8–12 hours) are theorized to prevent allylic chloride degradation.

Catalytic N-Formylation Using Carbon Dioxide

Ruthenium-Catalyzed Process

CO₂ and H₂ gas react with 2-chloro-2-propenylamine in the presence of a ruthenium-pincer catalyst (e.g., Ru-Macho-BH). This method, scalable to continuous production, avoids hazardous reagents.

Key Parameters

  • CO₂:Amine Ratio : 1.1:1 optimizes yield (38–47% for dimethylformamide).
  • Temperature/Pressure : 150°C, 50 bar H₂/CO₂.
  • Catalyst Loading : 0.1 mol% Ru.

Challenges :

  • Limited availability of 2-chloro-2-propenylamine.
  • Low yields for nonpolar amines due to poor extraction.

Continuous-Flow Synthesis via Microchannel Reactors

Two-Stage Microreactor Design

Adapted from CN112851544A, this approach preheats formamide and 1,3-dichloropropene before pumping them into sequential microreactors. Benefits include precise temperature control and reduced side reactions.

Process Flow

  • Stage 1 : Formamide + methyl isobutyl ketone → Ketoxime intermediate.
  • Stage 2 : Intermediate + 1,3-dichloropropene → Formamide, N-(2-chloro-2-propenyl)-.
  • Residence Time : 2.5 hours at 60°C.
  • Yield : ~85% (extrapolated from hydroxylamine syntheses).

Comparative Analysis of Methods

Method Yield Conditions Catalyst Scalability
Nucleophilic Substitution 93.4% Solvent-free, 120°C, 6h KI/KHCO₃ High
Catalytic CO₂ Formylation 38–47% 150°C, 50 bar, Ru catalyst Ru-Macho-BH Moderate
Continuous-Flow ~85% Microreactor, 60°C, 2.5h None High

Advantages :

  • Nucleophilic Route : High yield, simple setup.
  • Catalytic Method : Sustainable (uses CO₂).
  • Flow Chemistry : Rapid, consistent output.

Limitations :

  • Catalytic method requires amine precursor synthesis.
  • Microreactors demand specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-chloro-2-propenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(2-chloro-2-propenyl) amides, while reactions with thiols can produce thioethers.

Scientific Research Applications

Formamide, N-(2-chloro-2-propenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Formamide, N-(2-chloro-2-propenyl)- involves its interaction with specific molecular targets. The 2-chloro-2-propenyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of Formamide, N-(2-chloro-2-propenyl)-, based on evidence:

Compound Name Molecular Formula Substituents/Key Features Applications/Notes Reference
N-(2-chloroethyl)formamide C₃H₆ClNO Chloroethyl chain (saturated) Intermediate in organic synthesis; exact mass 107.01 .
N-allyl-2-chloropropanamide C₆H₁₀ClNO Allyl group + chloro substituent Structural analog with propanamide backbone; potential reactivity in polymer chemistry .
N-(5-chloro-2-methylphenyl)formamide C₈H₈ClNO Aromatic chloro + methyl substituents Pharmaceutical intermediate; CAS 6268-65-1 .
2-Chloroallyl diethyldithiocarbamate (Vegadex) C₇H₁₁ClNS₂ Chloroallyl + dithiocarbamate group Herbicide (sulfallate); demonstrates agrochemical relevance of chloroallyl groups .
N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide C₅H₄Cl₂N₃O Heterocyclic dichloro + amino substituents Pharmaceutical intermediate; priced at $150/100g (95% purity) .

Structural and Functional Differences

Backbone Variations :

  • Formamide vs. Propanamide : The target compound has a formamide (HCONH-) group, whereas analogs like N-allyl-2-chloropropanamide feature a propanamide backbone, altering solubility and steric effects .
  • Chloroalkene vs. Aromatic Chloro : The chloro-propenyl group introduces unsaturation, enhancing electrophilicity compared to aromatic chloro derivatives (e.g., N-(5-chloro-2-methylphenyl)formamide) .

Physicochemical Properties :

  • Boiling Point : Chloroethyl analogs (e.g., N-(2-chloroethyl)formamide) likely have lower boiling points than the target compound due to reduced molecular weight .
  • Density : Bromophenyl derivatives (e.g., 2-PROPENAMIDE, N-[(2-BROMOPHENYL)METHYL]-2-CHLORO-N-METHYL) exhibit higher predicted densities (~1.45 g/cm³) due to aromaticity, whereas the target compound may have lower density .

Synthetic Routes :

  • Formylation of 2-chloro-2-propenylamine or nucleophilic substitution reactions (similar to N-(2-chloroethyl)formamide synthesis) are plausible pathways .
  • highlights dimethylformamide (DMF) as a solvent in formamide-related syntheses, suggesting its utility in producing the target compound .

Pharmaceuticals: Aromatic chloroformamides (e.g., N-(5-chloro-2-methylphenyl)formamide) are intermediates in drug synthesis, suggesting similar roles for the target compound .

Biological Activity :

  • Formamide derivatives like FANFT () are metabolized via prostaglandin endoperoxide synthetase, hinting at possible enzymatic interactions for the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Formamide, N-(2-chloro-2-propenyl)-, and how can its structure be validated experimentally?

  • Methodological Answer : Synthesis typically involves substitution reactions under alkaline conditions, followed by reduction and condensation steps. For example, analogous protocols use 3-chloro-4-fluoronitrobenzene and pyridinemethanol as starting materials, with iron powder reduction in acidic conditions . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm non-coplanar aromatic rings (e.g., dihedral angles of ~52.9° observed in formamide derivatives) .

Q. What analytical techniques are recommended for identifying impurities in Formamide, N-(2-chloro-2-propenyl)-?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for impurity profiling. For instance, impurity thresholds in related formamides are set at ≤0.1% for individual impurities and ≤0.5% for total impurities, using relative response factors (e.g., 1.00–1.24) for quantification . Mass spectrometry (MS) can further characterize unknown byproducts, such as chlorinated derivatives .

Q. How does Formamide, N-(2-chloro-2-propenyl)- function as an intermediate in pharmaceutical synthesis?

  • Methodological Answer : Its formyl group acts as an amino-protecting group in peptide synthesis, enabling controlled reactivity. For example, formamide derivatives are used in condensation reactions with cyanoacetic acid to generate intermediates for drug candidates . Structural analogs, such as N-(4′-chlorobiphenyl-2-yl)formamide, demonstrate applications in designing bioactive molecules .

Q. What safety protocols are essential when handling Formamide, N-(2-chloro-2-propenyl)-?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Safety data sheets (SDS) for related chloroacetamides recommend protocols like P264 (wash hands after handling) and P305+P351+P338 (eye rinse procedures) . Ventilation systems must mitigate inhalation risks due to potential respiratory toxicity .

Advanced Research Questions

Q. How can reaction mechanisms for Formamide, N-(2-chloro-2-propenyl)- synthesis be elucidated under varying catalytic conditions?

  • Methodological Answer : Mechanistic studies require kinetic analysis (e.g., rate constants via HPLC monitoring) and density functional theory (DFT) simulations to map energy barriers. For example, alkaline conditions in substitution reactions may favor SN2 pathways, while acidic reductions with Fe involve electron transfer mechanisms . Isotopic labeling (e.g., deuterated solvents) can track protonation steps .

Q. What experimental designs are suitable for studying the environmental fate of Formamide, N-(2-chloro-2-propenyl)-?

  • Methodological Answer : Long-term ecological studies should combine laboratory and field approaches. Laboratory assays (e.g., OECD 301 biodegradation tests) assess hydrolysis/photolysis rates, while field sampling tracks bioaccumulation in biotic compartments. The INCHEMBIOL project framework recommends split-plot designs with replicates to evaluate distribution in ecosystems .

Q. How can contradictions in reported reaction yields for Formamide, N-(2-chloro-2-propenyl)- derivatives be resolved?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). For instance, conflicting yields in nitrobenzene reduction may arise from Fe particle size or pH variations. Response surface methodology (RSM) can model interactions between factors .

Q. What strategies are effective for correlating the structure of Formamide, N-(2-chloro-2-propenyl)- with its biological activity?

  • Methodological Answer : Combine crystallographic data (e.g., torsion angles from X-ray structures) with computational docking studies. For example, non-coplanar phenyl rings in formamides may influence binding to enzyme active sites. Molecular dynamics simulations can predict interactions with targets like cytochrome P450 .

Q. How can stereochemical outcomes be controlled during the synthesis of Formamide, N-(2-chloro-2-propenyl)- analogs?

  • Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective chromatography can enforce stereocontrol. For propenyl derivatives, steric effects during condensation reactions may dictate E/Z isomer ratios. Polarimetric analysis and chiral HPLC validate enantiomeric excess .

Methodological Notes

  • Data Interpretation : Cross-reference crystallographic (e.g., Cambridge Structural Database) and spectroscopic databases (e.g., NIST Chemistry WebBook) to resolve structural ambiguities .
  • Experimental Design : Use randomized block designs with split-split plots for multifactorial studies (e.g., environmental impact assessments) to account for variables like time and spatial distribution .

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